

An In-Depth Technical Guide to 2-Chloro-6-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methoxyaniline

Cat. No.: B183059

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate **2-Chloro-6-methoxyaniline** (CAS No. 158966-62-2). Due to its status as a relatively uncommon reagent, publicly available data is limited. This document collates the available information on its properties, synthesis, and safety, supplemented with data from closely related structural analogs to provide a contextual framework for its potential applications in research and development.

Chemical Identity and Properties

2-Chloro-6-methoxyaniline is a substituted aniline derivative. Its structure features a benzene ring with chloro, methoxy, and amino substituents at positions 2, 6, and 1, respectively.

Table 1: Physicochemical Properties of **2-Chloro-6-methoxyaniline** and Related Isomers

Property	2-Chloro-6-methoxyaniline	2-Chloro-3-methoxyaniline	2-Chloro-5-methoxyaniline
CAS Number	158966-62-2[1]	113206-03-4	2401-24-3
Molecular Formula	C ₇ H ₈ ClNO[2]	C ₇ H ₈ ClNO	C ₇ H ₈ ClNO
Molecular Weight	157.60 g/mol [2]	157.60 g/mol	157.60 g/mol
Physical Form	Liquid[3]	Yellow Oil[4]	Solid
Boiling Point	No data available	No data available	135-137 °C @ 12 mmHg
Melting Point	No data available	No data available	23-27 °C
Density	No data available	No data available	1.261 g/mL at 25 °C

Note: Data for isomeric compounds are provided for comparative purposes due to the absence of publicly available, experimentally determined values for **2-Chloro-6-methoxyaniline**.

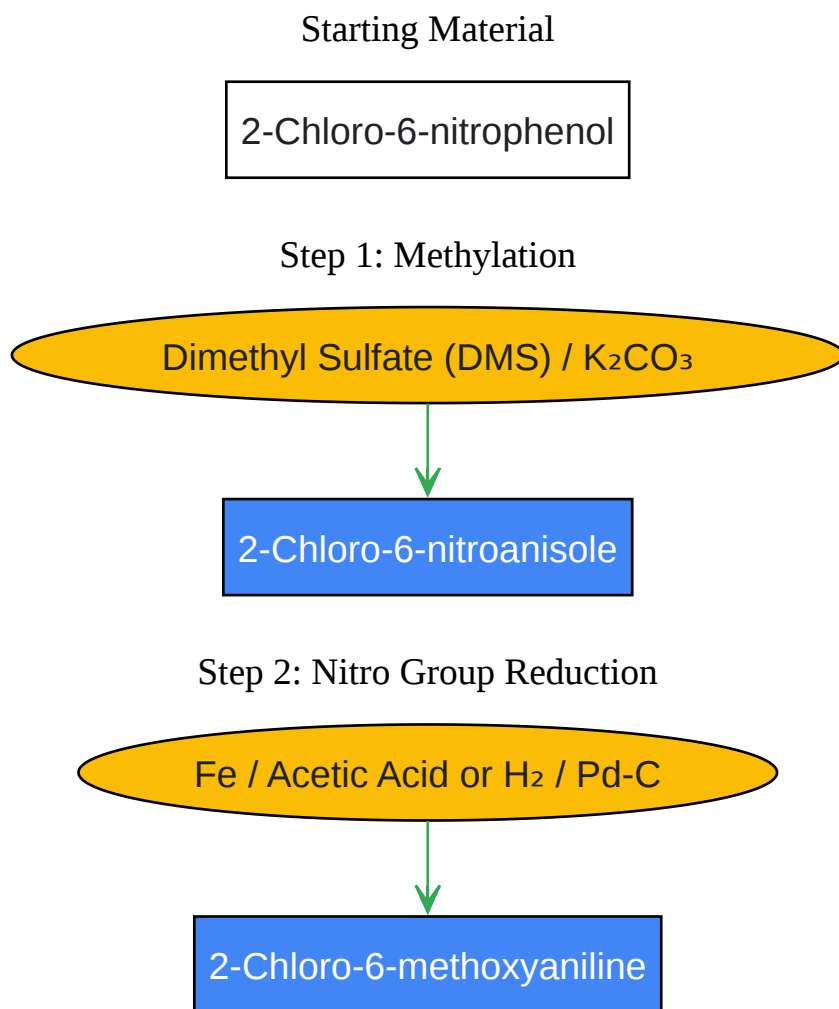
While specific spectral data for **2-Chloro-6-methoxyaniline** is not widely published, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request for their commercial products.[2] Spectroscopic analysis of the closely related 2-Chloro-6-methylaniline shows characteristic signals for the aromatic protons and the methyl and amino groups, which can serve as a reference for the expected spectral features of **2-Chloro-6-methoxyaniline**. [5][6]

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **2-Chloro-6-methoxyaniline** are not readily available in peer-reviewed literature. However, synthetic routes can be inferred from established methods for preparing substituted anilines. A plausible approach involves the reduction of a corresponding nitroaromatic precursor, 2-chloro-6-methoxy-nitrobenzene.

Hypothetical Synthetic Workflow

The diagram below illustrates a potential synthetic pathway for **2-Chloro-6-methoxyaniline**, based on common organic chemistry transformations. This workflow is analogous to the synthesis of related compounds.



[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of **2-Chloro-6-methoxyaniline**.

Experimental Protocol by Analogy: Synthesis of 2-Chloro-3-methoxyaniline

The following protocol for the synthesis of the isomer 2-chloro-3-methoxyaniline via nitro group reduction can serve as a methodological template.

Reaction: Reduction of 2-chloro-3-nitroanisole to 2-chloro-3-methoxyaniline.[4]

Materials:

- 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol)
- Iron powder (1.64 g, 29.4 mmol)
- Glacial acetic acid (19 mL)
- Acetonitrile (19 mL)
- Water
- Sodium carbonate (solid)
- Dichloromethane
- Saturated brine solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve 2-chloro-3-nitroanisole in a mixture of glacial acetic acid and acetonitrile in a round-bottom flask.
- Add iron powder to the solution.
- Stir the reaction mixture under reflux for 3.5 hours.
- After completion, dilute the mixture with water (70 mL) and neutralize with solid sodium carbonate.
- Extract the product with dichloromethane (3 x 150 mL).
- Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure to yield the crude product.^[4]

This protocol yielded 2-chloro-3-methoxyaniline as a yellow oil (1.2 g, 100% crude yield), which was used in subsequent steps without further purification.^[4]

Applications in Drug Discovery and Development

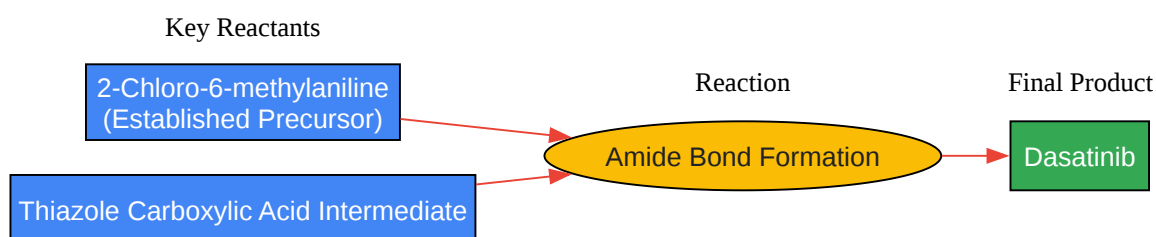
While **2-Chloro-6-methoxyaniline** itself is not widely cited as a key intermediate in major drug synthesis pathways, its structural motifs are of interest in medicinal chemistry. The combination of chloro and methoxy groups on an aniline ring can influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and protein-binding interactions.

It is important to distinguish **2-Chloro-6-methoxyaniline** from its structural analog, 2-Chloro-6-methylaniline. The latter is a well-documented and crucial intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib, which is used in cancer therapy.[7][8] Numerous patents and publications detail the use of 2-Chloro-6-methylaniline in the amide coupling step to form the final drug substance.

The potential utility of **2-Chloro-6-methoxyaniline** would likely be in the synthesis of novel pharmacophores where the methoxy group is desired over a methyl group for reasons of electronic effects, hydrogen bond accepting capability, or to explore structure-activity relationships (SAR). Derivatives of substituted anilines, including various chloro- and methoxy-patterns, have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[9]

Logical Relationship in Drug Intermediate Utilization

The following diagram illustrates the established role of the analogous compound, 2-Chloro-6-methylaniline, in the synthesis of Dasatinib, highlighting the type of reaction where **2-Chloro-6-methoxyaniline** might find similar application.



[Click to download full resolution via product page](#)

Caption: Role of an aniline analog in Dasatinib synthesis.

Safety and Handling

A safety data sheet for **2-Chloro-6-methoxyaniline** indicates that it should be handled with care in a laboratory setting.^[3] While specific toxicological data is largely unavailable, general precautions for handling substituted anilines should be observed.

Table 2: Hazard Information for **2-Chloro-6-methoxyaniline**

Hazard Information	Description
GHS Pictograms	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment	Safety glasses, gloves, lab coat. Handle in a well-ventilated area or fume hood. ^[3]
Storage	Keep container tightly closed in a dry and well-ventilated place. ^[3]

This information is based on a supplier safety data sheet and may not be exhaustive. Users should consult the most recent SDS before handling.

Conclusion

2-Chloro-6-methoxyaniline is a chemical intermediate with potential applications in organic synthesis and drug discovery. However, a significant lack of publicly available data on its physicochemical properties, detailed synthetic protocols, and biological activity necessitates a

cautious, research-oriented approach. Scientists and developers can use the information on its isomers and the structurally similar 2-Chloro-6-methylaniline as a foundation for designing experiments and exploring the potential of this compound in creating novel molecules with valuable therapeutic properties. Further research is required to fully characterize this compound and establish its utility in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-6-methoxyaniline | C₇H₈ClNO | CID 10351938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 158966-62-2|2-Chloro-6-methoxyaniline|BLD Pharm [bldpharm.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-6-methylaniline(87-63-8) 1H NMR spectrum [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Chloro-6-methoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183059#iupac-name-for-2-chloro-6-methoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com